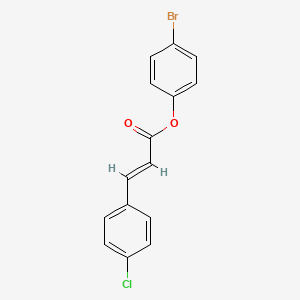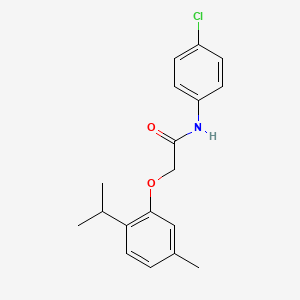
N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl ring substituted with two methyl groups at the 3 and 5 positions, linked to a propanamide moiety that is further connected to an isoindoline-1,3-dione structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
Attachment of the Propanamide Group: The isoindoline-1,3-dione core is then reacted with a suitable propanamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.
Introduction of the 3,5-Dimethylphenyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, potentially converting them to hydroxyl groups.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
N-(3,5-ジメチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミドがその効果を発揮するメカニズムは完全には解明されていませんが、特定の分子標的や経路との相互作用を伴うと考えられています。これには以下が含まれる可能性があります。
酵素阻害: 特定の酵素の活性に結合して阻害します。
受容体モジュレーション: 細胞受容体と相互作用してシグナル伝達経路を調節します。
DNAインターカレーション: DNA塩基対の間に挿入され、遺伝子発現に影響を与える可能性があります。
類似の化合物:
N-(3,5-ジメチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)ブタンアミド: プロパンアミドの代わりにブタンアミド基を持つ同様の構造。
N-(3,5-ジメチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)エタンアミド: プロパンアミドの代わりにエタンアミド基を持つ同様の構造。
独自性: N-(3,5-ジメチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミドは、その特定の官能基の組み合わせにより、独特の化学反応性と潜在的な生物学的活性を発揮するため、ユニークです。その構造的特徴により、さまざまな用途が可能になり、さまざまな研究分野で貴重な化合物となっています。
類似化合物との比較
N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.
Uniqueness: N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications and make it a valuable compound in various fields of research.
特性
CAS番号 |
313267-28-6 |
|---|---|
分子式 |
C19H18N2O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O3/c1-12-9-13(2)11-14(10-12)20-17(22)7-8-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-6,9-11H,7-8H2,1-2H3,(H,20,22) |
InChIキー |
HCCWWOSTYXDTQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
溶解性 |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11696422.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11696447.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11696456.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696457.png)
![4-[(4-chlorophenyl)carbonyl]-2,6-bis(3-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11696461.png)
![17-(4-Chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696473.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11696475.png)



![(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696497.png)
